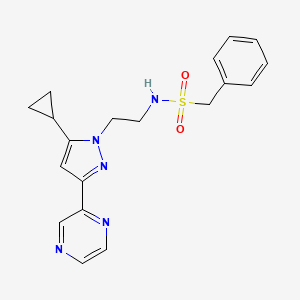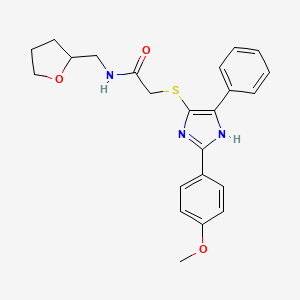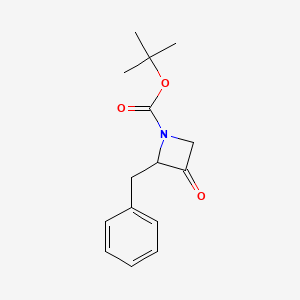![molecular formula C22H24FN3O3S B2891324 Allyl 2-(butylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 924129-65-7](/img/structure/B2891324.png)
Allyl 2-(butylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it likely involves several steps including the formation of the pyrido[2,3-d]pyrimidine core, followed by various substitution reactions to introduce the different functional groups .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused ring system of the pyrido[2,3-d]pyrimidine, with the various functional groups attached at specific positions on the ring. The presence of these functional groups would likely have a significant impact on the physical and chemical properties of the compound .Chemical Reactions Analysis
The compound, due to its various functional groups, could potentially undergo a variety of chemical reactions. For example, the allyl group could participate in reactions such as allylic substitutions or additions. The carboxylate group could undergo reactions typical of carboxylic acids and their derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the carboxylate group could impart acidic properties, while the fluorophenyl group could influence the compound’s lipophilicity .Applications De Recherche Scientifique
Synthesis and Heterocyclic Chemistry
Allyl 2-(butylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is involved in various synthesis and reaction studies in the field of heterocyclic chemistry. For instance, Kappe and Roschger (1989) explored various reactions of Biginelli-compounds, which include derivatives similar to the mentioned compound, to study methylation, acylation, and the synthesis of related structures like pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines (Kappe & Roschger, 1989).
Antimicrobial and Antiviral Activity
Research into the antimicrobial and antiviral properties of compounds similar to Allyl 2-(butylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate has been conducted. For example, Tiwari et al. (2018) reported the synthesis of related compounds and their evaluation for antifungal and antibacterial activity, indicating potential applications in the development of new antimicrobial agents (Tiwari et al., 2018).
Synthesis of Fluoroalkenyl and Pyrimidinedione Derivatives
Research by Krištafor et al. (2009) involved the synthesis of C-6 substituted fluoroalkenyl 2,4-dimethoxypyrimidine derivatives, demonstrating the use of related compounds in the development of novel synthetic pathways and the creation of structurally diverse molecules (Krištafor et al., 2009).
Enzyme Inhibition and Alzheimer's Disease Research
The synthesis and evaluation of substituted pyrimidines, such as those structurally related to the compound , have been studied for their potential as enzyme inhibitors. Paz et al. (2012) synthesized novel substituted pyrimidines and assessed their acetylcholinesterase (AChE) inhibiting activity, which is relevant in Alzheimer's disease research (Paz et al., 2012).
Crystal Structure and Conformational Studies
Mohandas et al. (2019) conducted crystal structure and molecular conformational studies on a compound similar to Allyl 2-(butylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate. Such studies are crucial for understanding the physical and chemical properties of these compounds, which can influence their biological activity and potential applications (Mohandas et al., 2019).
Propriétés
IUPAC Name |
prop-2-enyl 2-butylsulfanyl-5-(3-fluorophenyl)-7-methyl-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3S/c1-4-6-11-30-22-25-19-18(20(27)26-22)17(14-8-7-9-15(23)12-14)16(13(3)24-19)21(28)29-10-5-2/h5,7-9,12,17H,2,4,6,10-11H2,1,3H3,(H2,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNALJUZBPOANW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OCC=C)C3=CC(=CC=C3)F)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3,4-difluorobenzamide](/img/structure/B2891241.png)
![1-(2-chloropyridine-3-carbonyl)-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B2891242.png)
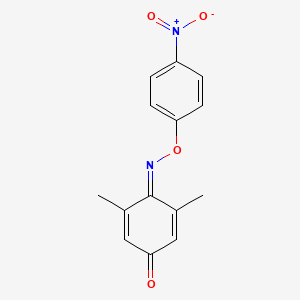
![8-(1H-benzimidazol-2-ylsulfanyl)-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione](/img/structure/B2891244.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide](/img/structure/B2891245.png)
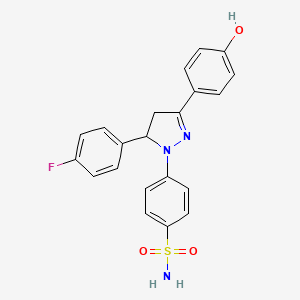
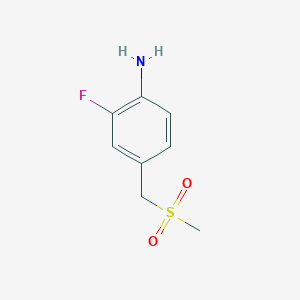
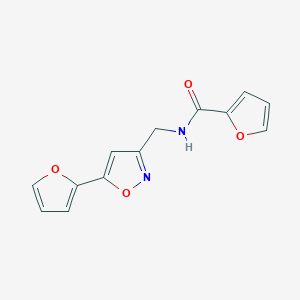
![1-(3,4-Dimethylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2891252.png)
![6-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-7H-purine](/img/structure/B2891253.png)
![N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide](/img/structure/B2891255.png)
